Coronarina D

Descripción general

Descripción

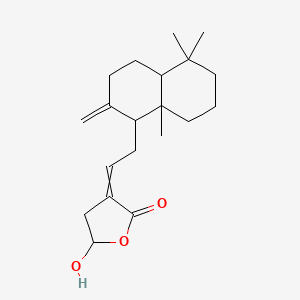

La Coronarina D es un diterpeno de tipo labdano aislado de los rizomas de Hedychium coronarium, una planta perteneciente a la familia Zingiberaceae . Este compuesto ha captado una atención significativa debido a sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antimicrobianas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La Coronarina D ejerce sus efectos a través de varios mecanismos moleculares:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Coronarina D se puede sintetizar a través de varios métodos de síntesis orgánica. Un enfoque común implica la extracción del compuesto de los rizomas de Hedychium coronarium utilizando técnicas de extracción con solventes . El compuesto extraído se purifica luego mediante métodos cromatográficos como la cromatografía en columna y la cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: La producción industrial de this compound típicamente involucra la extracción a gran escala de rizomas de Hedychium coronarium. El proceso incluye moler los rizomas, seguido de la extracción con solventes usando solventes como etanol o metanol. El extracto se concentra y purifica luego utilizando técnicas cromatográficas a escala industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: La Coronarina D experimenta varias reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar diferentes derivados.

Sustitución: La this compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes en condiciones ácidas o básicas.

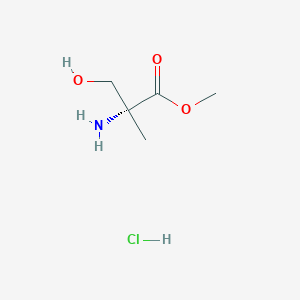

Reducción: Borohidruro de sodio, hidruro de aluminio y litio en condiciones anhidras.

Sustitución: Halógenos, nucleófilos en diversas condiciones dependiendo del producto deseado.

Productos principales:

Comparación Con Compuestos Similares

La Coronarina D es única entre los diterpenos de tipo labdano debido a sus potentes actividades biológicas. Compuestos similares incluyen:

Coronarina C: Otro diterpeno de tipo labdano con actividades biológicas similares pero menos potentes.

Curcumina: Un compuesto bien conocido de la misma familia con propiedades antiinflamatorias y neuroprotectoras.

Labda-8(17),12-dieno-15,16-dial: Un compuesto relacionado con efectos más débiles en la diferenciación de células madre neuronales.

La this compound destaca por su mayor potencia en la promoción de la diferenciación astrocítica y su gama más amplia de actividades biológicas .

Propiedades

IUPAC Name |

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYYQLXAGIXUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-benzofuran-2-yl)-6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)